Cas no 15589-58-9 (N,N'-Bis(4-methoxyphenyl)propanediamide)
N,N'-Bis(4-methoxyphenyl)propanediamide is a diamide derivative characterized by its symmetrical structure featuring methoxyphenyl substituents. This compound is of interest in organic synthesis and material science due to its potential as an intermediate in the preparation of polymers, liquid crystals, or pharmaceutical agents. The presence of methoxy groups enhances its solubility in organic solvents, facilitating further functionalization. Its rigid aromatic backbone contributes to thermal stability, making it suitable for high-performance applications. The diamide functionality allows for hydrogen bonding interactions, which can be leveraged in supramolecular chemistry or as a building block for advanced materials. Careful handling is recommended due to its fine particulate nature.
15589-58-9 structure
Product Name:N,N'-Bis(4-methoxyphenyl)propanediamide
CAS No:15589-58-9
MF:C17H18N2O4
MW:314.335824489594
CID:213951
PubChem ID:226624
Update Time:2025-06-07
N,N'-Bis(4-methoxyphenyl)propanediamide Chemical and Physical Properties
Names and Identifiers
-
- Propanediamide,N1,N3-bis(4-methoxyphenyl)-
- N,N'-bis(4-methoxyphenyl)propanediamide
- AC1L5EWH
- AC1Q5MXE
- AE-641
- Malonsaeure-di-p-anisidid
- N,N'-Bis-(4-methoxy-phenyl)-malonamid
- N,N'-bis(4-methoxyphenyl)malonamide
- N,N'-bis-(4-methoxy-phenyl)-malonamide
- N,N'-bis(p-methoxyphenyl)malonamide
- N,N'-di-4-methoxyphenylmalondiamide
- N~1~,N~3~-bis(4-methoxyphenyl)malonamide
- N1,N3-bis(4-methoxyphenyl)malonamide
- NSC17288
- NSC677381
- p-Malonanisidide
- AKOS003628106
- 15589-58-9
- F8889-1276
- SCHEMBL9313874
- N,N//'-Bis(4-methoxyphenyl)propanediamide
- NSC-677381
- TimTec1_000247
- SMR000473009
- AE-641/02507012
- HMS1534L05
- BRD-K34639846-001-01-6
- HMS2789N03
- DTXSID70280514
- NSC-17288
- CS-0337067
- CHEMBL136697
- Oprea1_249457
- NCGC00175320-01
- MLS001077226
- Propanediamide, N,N'-bis(4-methoxyphenyl)-
- N,N'-Bis(4-methoxyphenyl)propanediamide
-
- Inchi: 1S/C17H18N2O4/c1-22-14-7-3-12(4-8-14)18-16(20)11-17(21)19-13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
- InChI Key: MSEFNNYTRUIQHL-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)NC(CC(NC1C=CC(=CC=1)OC)=O)=O
Computed Properties
- Exact Mass: 314.12674
- Monoisotopic Mass: 314.127
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 76.7Ų
Experimental Properties
- Density: 1.267
- Boiling Point: 609.9°C at 760 mmHg
- Flash Point: 322.6°C
- Refractive Index: 1.625
- PSA: 76.66
- LogP: 2.81710
N,N'-Bis(4-methoxyphenyl)propanediamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N118915-125mg |
N,N'-Bis(4-methoxyphenyl)propanediamide |
15589-58-9 | 125mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N118915-250mg |
N,N'-Bis(4-methoxyphenyl)propanediamide |
15589-58-9 | 250mg |
$ 115.00 | 2022-06-03 | ||
| TRC | N118915-625mg |
N,N'-Bis(4-methoxyphenyl)propanediamide |
15589-58-9 | 625mg |
$ 225.00 | 2022-06-03 |
N,N'-Bis(4-methoxyphenyl)propanediamide Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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